molecular formula C15H23FS B14544487 Benzene, 1-fluoro-4-(nonylthio)- CAS No. 61762-55-8

Benzene, 1-fluoro-4-(nonylthio)-

Cat. No.: B14544487
CAS No.: 61762-55-8
M. Wt: 254.4 g/mol
InChI Key: WXPAIHHWYTZYOY-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(nonylthio)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a fluorine atom at the first position and a nonylthio group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(nonylthio)- typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired substitution occurs efficiently .

Industrial Production Methods: Industrial production of Benzene, 1-fluoro-4-(nonylthio)- may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-fluoro-4-(nonylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Nonylbenzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzene, 1-fluoro-4-(nonylthio)- is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules to develop new therapeutic agents .

Industry: In the industrial sector, Benzene, 1-fluoro-4-(nonylthio)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(nonylthio)- involves its interaction with specific molecular targets. The fluorine atom and nonylthio group influence the compound’s reactivity and binding affinity to various substrates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • Benzene, 1-fluoro-4-nitro-
  • Benzene, 1-fluoro-4-methoxy-
  • Benzene, 1-fluoro-4-(4-nitrophenoxy)-

Comparison: Benzene, 1-fluoro-4-(nonylthio)- is unique due to the presence of the nonylthio group, which imparts distinct chemical and physical properties compared to other similar compounds. For example, Benzene, 1-fluoro-4-nitro- has a nitro group that significantly alters its reactivity and applications. In contrast, the nonylthio group in Benzene, 1-fluoro-4-(nonylthio)- provides hydrophobic characteristics and influences its interactions in different environments .

Properties

CAS No.

61762-55-8

Molecular Formula

C15H23FS

Molecular Weight

254.4 g/mol

IUPAC Name

1-fluoro-4-nonylsulfanylbenzene

InChI

InChI=1S/C15H23FS/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3

InChI Key

WXPAIHHWYTZYOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

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